(4-Chlorophenyl)(thiophen-3-yl)methanamine
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Overview
Description
(4-Chlorophenyl)(thiophen-3-yl)methanamine is an organic compound that features a chlorophenyl group and a thiophenyl group attached to a methanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(thiophen-3-yl)methanamine typically involves the reaction of 4-chlorobenzaldehyde with thiophene-3-carboxaldehyde in the presence of a suitable amine source. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(thiophen-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chlorophenyl)(thiophen-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(thiophen-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)(thiophen-2-yl)methanamine
- (4-Chlorophenyl)(thiophen-3-yl)methanone
- (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine
Uniqueness
(4-Chlorophenyl)(thiophen-3-yl)methanamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H10ClNS |
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Molecular Weight |
223.72 g/mol |
IUPAC Name |
(4-chlorophenyl)-thiophen-3-ylmethanamine |
InChI |
InChI=1S/C11H10ClNS/c12-10-3-1-8(2-4-10)11(13)9-5-6-14-7-9/h1-7,11H,13H2 |
InChI Key |
BPTMKNYVUJRAEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CSC=C2)N)Cl |
Origin of Product |
United States |
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